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Introduction
JZL195 is a potent and selective dual inhibitor of the primary enzymes responsible for the

degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG):

fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. By

simultaneously blocking both of these enzymes, JZL195 produces significant and sustained

elevations in the levels of AEA and 2-AG in the brain and peripheral tissues. This modulation of

the endocannabinoid system has been shown to elicit a range of pharmacological effects,

including analgesia, anti-inflammatory properties, and cannabinoid-like behavioral responses in

preclinical models. This document provides a comprehensive overview of the feasibility of oral

administration of JZL195, including supporting data, experimental protocols, and relevant

biological pathways.

Oral Bioavailability and Efficacy
Studies have demonstrated that JZL195 is orally active and effectively engages its enzymatic

targets in the central nervous system following oral administration. Research by Long et al.

(2009) confirmed that oral delivery of JZL195 in mice leads to the inhibition of both FAAH and

MAGL in the brain, resulting in a significant elevation of AEA and 2-AG levels. The in vivo

effects of oral administration were reported to be similar to those observed after intraperitoneal

injection, indicating that JZL195 is orally bioavailable and capable of crossing the blood-brain

barrier to exert its pharmacological effects.
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Endocannabinoid System Modulation by JZL195
The primary mechanism of action for JZL195 is the dual inhibition of FAAH and MAGL, which

leads to an accumulation of their respective endocannabinoid substrates, AEA and 2-AG.

These endocannabinoids then act on cannabinoid receptors (CB1 and CB2) and other cellular

targets to produce a variety of physiological responses.
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Caption: Mechanism of action of orally administered JZL195.

Quantitative Data
The following tables summarize the effects of JZL195 on brain endocannabinoid levels

following intraperitoneal administration in rodents. It is important to note that similar effects

have been reported for oral administration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body-img
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Effect of JZL195 on Brain Endocannabinoid
Levels in Mice

Treatment
Group

Dose
(mg/kg, i.p.)

Brain AEA
Levels
(pmol/g)

Fold
Change vs.
Vehicle

Brain 2-AG
Levels
(nmol/g)

Fold
Change vs.
Vehicle

Vehicle - ~2 1 ~10 1

JZL195 3 ~15 ~7.5 ~40 ~4

JZL195 8 ~20 ~10 ~60 ~6

JZL195 20 ~25 ~12.5 ~80 ~8

Data are approximate values derived from published graphical representations in Long et al.,

2009, PNAS.

Table 2: Time Course of JZL195-Induced Changes in
Brain Endocannabinoid Levels in Mice (20 mg/kg, i.p.)

Time Post-Injection
(hours)

Brain AEA Levels (Fold
Change vs. Vehicle)

Brain 2-AG Levels (Fold
Change vs. Vehicle)

1 ~8 ~6

2 ~10 ~7

4 ~12 ~8

6 ~10 ~7

10 ~8 ~6

Data are approximate values derived from published graphical representations in Long et al.,

2009, PNAS.
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Protocol 1: Preparation of JZL195 for Oral
Administration
JZL195 is a lipophilic compound and requires a suitable vehicle for oral administration in

rodents. The following is a general protocol for preparing a JZL195 suspension for oral gavage.

Materials:

JZL195

Vehicle solution (e.g., 10% Tween 80 in sterile water, or a mixture of ethanol, Tween-80, and

saline)

Sonicator

Vortex mixer

Sterile microcentrifuge tubes

Procedure:

Weigh the desired amount of JZL195.

In a sterile microcentrifuge tube, add a small amount of the vehicle to the JZL195 powder to

create a paste.

Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

Visually inspect the suspension for any large aggregates. If present, continue sonication.

Prepare the suspension fresh on the day of the experiment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


JZL195 Oral Formulation Workflow
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Caption: Workflow for preparing JZL195 for oral gavage.
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Protocol 2: Oral Gavage Administration in Mice
Materials:

Prepared JZL195 suspension

Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip

for mice)

1 ml syringe

Animal scale

Procedure:

Weigh the mouse to determine the correct dosing volume.

Draw the calculated volume of the JZL195 suspension into the syringe fitted with the gavage

needle.

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the

head.

With the mouse in a vertical position, gently insert the gavage needle into the diastema (the

gap between the incisors and molars) and advance it along the roof of the mouth towards the

esophagus.

The needle should pass smoothly without resistance. If resistance is met, withdraw and

reposition.

Once the needle is properly positioned in the esophagus, slowly dispense the solution.

Carefully withdraw the gavage needle.

Monitor the animal for any signs of distress immediately after the procedure and for the

duration of the experiment.

Conclusion
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The available evidence strongly supports the feasibility of oral administration for JZL195. It

effectively inhibits its target enzymes in the brain and elevates endocannabinoid levels,

demonstrating good oral bioavailability. The provided protocols offer a starting point for

researchers to conduct in vivo studies using oral JZL195. Optimization of vehicle formulation

and dosing regimens may be necessary depending on the specific experimental paradigm. As

with any in vivo experiment, all procedures should be performed in accordance with approved

animal care and use protocols.

To cite this document: BenchChem. [Oral Administration Feasibility of JZL195: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608286#oral-administration-feasibility-of-jzl195]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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